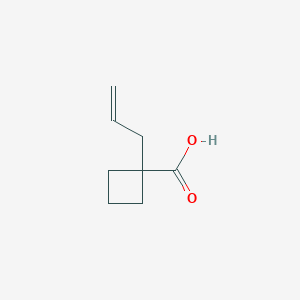

1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-prop-2-enylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-4-8(7(9)10)5-3-6-8/h2H,1,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCOSOXSXIPKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic Acid

Introduction

1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid, also known as 1-allylcyclobutane-1-carboxylic acid, is a valuable substituted cycloalkane carboxylic acid. Its structural motif, featuring a quaternary carbon center on a cyclobutane ring with both a carboxylic acid and an allyl group, makes it a versatile building block in medicinal chemistry and materials science. The rigid cyclobutane scaffold can impart unique conformational constraints on molecules, while the carboxylic acid and allyl functionalities offer multiple handles for further chemical transformations. This guide provides a comprehensive overview of a robust and logical synthetic route to this target molecule, intended for researchers, scientists, and professionals in drug development. The presented methodology is grounded in well-established organic chemistry principles, ensuring reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid is most logically approached through a multi-step sequence starting from readily available commercial reagents. The strategy hinges on two key transformations: the construction of the cyclobutane ring system and the subsequent introduction of the allyl group at the α-position to the carboxylic acid.

The proposed synthetic pathway is as follows:

-

Malonic Ester Synthesis of Diethyl 1,1-cyclobutanedicarboxylate: Formation of the cyclobutane ring via the reaction of diethyl malonate with 1,3-dibromopropane.

-

Hydrolysis and Decarboxylation: Conversion of the diester to cyclobutane-1-carboxylic acid.

-

α-Allylation: Introduction of the prop-2-en-1-yl group onto the carbon atom adjacent to the carboxyl group.

This approach is advantageous due to the high reliability of each individual step and the commercial availability of the starting materials.

Caption: Overall synthetic workflow for 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid.

Part 1: Synthesis of the Precursor - Cyclobutane-1-carboxylic Acid

The initial phase of the synthesis focuses on the preparation of the key intermediate, cyclobutane-1-carboxylic acid. This is achieved through a classic malonic ester synthesis to form the cyclobutane ring, followed by hydrolysis and decarboxylation.

Step 1.1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This reaction is a quintessential example of the malonic ester synthesis, where the acidic α-hydrogens of diethyl malonate are deprotonated to form a nucleophilic enolate, which then undergoes a double alkylation with 1,3-dibromopropane to form the cyclic product.[1][2][3][4]

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Diethyl malonate | 160.17 | 16.0 g | 0.10 | 1.0 |

| Sodium ethoxide | 68.05 | 13.6 g | 0.20 | 2.0 |

| 1,3-Dibromopropane | 201.86 | 20.2 g | 0.10 | 1.0 |

| Absolute Ethanol | - | 200 mL | - | - |

-

To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 200 mL of absolute ethanol.

-

Carefully add sodium ethoxide to the ethanol with stirring.

-

To the stirred solution, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add 1,3-dibromopropane dropwise over 1 hour.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

-

Remove the ethanol from the filtrate by distillation.

-

The crude diethyl 1,1-cyclobutanedicarboxylate can be purified by vacuum distillation.

Step 1.2: Synthesis of Cyclobutane-1-carboxylic Acid

The synthesized diester is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated by heating to yield the desired cyclobutane-1-carboxylic acid.[5]

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethyl 1,1-cyclobutanedicarboxylate | 200.24 | 20.0 g | 0.10 |

| Potassium hydroxide | 56.11 | 16.8 g | 0.30 |

| Ethanol | - | 50 mL | - |

| Water | - | 20 mL | - |

| Concentrated HCl | - | As needed | - |

-

In a round-bottom flask, dissolve diethyl 1,1-cyclobutanedicarboxylate in a mixture of ethanol and water.

-

Add potassium hydroxide and heat the mixture to reflux for 3 hours to achieve complete saponification.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1.

-

The precipitated 1,1-cyclobutanedicarboxylic acid can be collected by filtration and washed with cold water.

-

To perform the decarboxylation, heat the crude 1,1-cyclobutanedicarboxylic acid to 150-160 °C until the evolution of carbon dioxide ceases.

-

The resulting cyclobutane-1-carboxylic acid can be purified by distillation.

Part 2: α-Allylation of Cyclobutane-1-carboxylic Acid

This crucial step involves the deprotonation of the α-carbon of cyclobutane-1-carboxylic acid to generate a dianion, which then acts as a nucleophile to attack allyl bromide, forming the final product.

Mechanism and Rationale for Reagent Selection

The direct alkylation of a carboxylic acid at the α-position requires a strong, non-nucleophilic base.[6][7][8][9] Lithium diisopropylamide (LDA) is the base of choice for this transformation for several key reasons:

-

High Basicity: LDA is a very strong base (pKa of its conjugate acid, diisopropylamine, is ~36), capable of deprotonating both the acidic carboxylic acid proton and the much less acidic α-proton.

-

Steric Hindrance: The two bulky isopropyl groups on the nitrogen atom prevent LDA from acting as a nucleophile and attacking the electrophilic carbonyl carbon of the carboxylic acid.[6][8]

-

Solubility: LDA is soluble in common aprotic organic solvents like tetrahydrofuran (THF), even at low temperatures.

The reaction proceeds through the formation of a lithium carboxylate-enolate dianion. The first equivalent of LDA deprotonates the carboxylic acid, and the second equivalent deprotonates the α-carbon. This dianion is then a potent nucleophile that readily undergoes an SN2 reaction with an electrophile, in this case, allyl bromide. The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions.[6]

Caption: Mechanism of LDA-mediated α-allylation of cyclobutane-1-carboxylic acid.

Experimental Protocol for α-Allylation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Diisopropylamine | 101.19 | 2.23 g | 0.022 | 2.2 |

| n-Butyllithium (2.5 M in hexanes) | - | 8.8 mL | 0.022 | 2.2 |

| Cyclobutane-1-carboxylic Acid | 100.12 | 1.00 g | 0.010 | 1.0 |

| Allyl bromide | 120.98 | 1.45 g | 0.012 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |

-

Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine in 20 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise with stirring, and then allow the solution to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

-

Dianion Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclobutane-1-carboxylic acid in 20 mL of anhydrous THF dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Alkylation: Cool the reaction mixture back to -78 °C and add allyl bromide dropwise. Stir at this temperature for 2 hours, and then allow the reaction to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of 20 mL of water. Acidify the mixture to pH 1 with 2 M HCl.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid.

Characterization of Key Compounds

Cyclobutane-1-carboxylic Acid:

-

Appearance: Colorless liquid.[5]

-

Molar Mass: 100.12 g/mol .

-

Boiling Point: 191.5–193.5 °C.[5]

-

¹H NMR (CDCl₃): δ (ppm) 11.0-12.0 (br s, 1H, COOH), 3.18 (quintet, 1H, CH-COOH), 2.32 (m, 4H, CH₂), 1.95 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃): δ (ppm) 182.9 (C=O), 40.8 (CH), 25.1 (CH₂), 18.4 (CH₂).

-

IR (neat): ν (cm⁻¹) 2500-3300 (broad, O-H), 1710 (C=O).

1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic Acid (Expected Data):

-

Molar Mass: 140.18 g/mol .

-

¹H NMR (CDCl₃): Expected signals around δ 10-12 (br s, 1H, COOH), 5.7-5.9 (m, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH₂), 2.5-2.7 (d, 2H, -CH₂-CH=), 1.8-2.4 (m, 6H, cyclobutane protons).

-

¹³C NMR (CDCl₃): Expected signals around δ 180-185 (C=O), 133-135 (-CH=CH₂), 117-119 (-CH=CH₂), 45-50 (quaternary C), 40-45 (-CH₂-allyl), 30-35 (cyclobutane CH₂), 15-20 (cyclobutane CH₂).

-

IR (neat): Expected characteristic peaks around 2500-3300 (broad, O-H), 1700 (C=O), 1640 (C=C).

Conclusion

The synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid can be reliably achieved through a well-defined, three-stage process. The initial construction of the cyclobutane ring via malonic ester synthesis, followed by hydrolysis and decarboxylation to yield cyclobutane-1-carboxylic acid, sets the stage for the key α-allylation step. The use of LDA as a strong, sterically hindered base is critical for the efficient and selective introduction of the allyl group. This guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to successfully synthesize this valuable chemical building block.

References

-

Organic Chemistry Portal. Decarboxylation. [Link]

-

Wikipedia. Cyclobutanecarboxylic acid. [Link]

-

Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943 , 23, 16. [Link]

-

Chad's Prep. (2018, September 21). 21.4a Alpha Alkylation [Video]. YouTube. [Link]

-

Chad's Prep. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry [Video]. YouTube. [Link]

-

KPU Pressbooks. 6.3 Alkylation at the α-Carbon – Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

-

SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid. [Link]

-

Chemistry LibreTexts. (2019, September 3). 21.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

-

PubChem. Cyclobutanecarboxylic acid. [Link]

-

NIST WebBook. Cyclobutylcarboxylic acid. [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 17b, 4th ed.

-

Organic Syntheses. (1990). 5-Dodecen-2-one, (E). Org. Synth., Coll. Vol. 7, 208. [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. [Link]

-

YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. The Organic Chemistry Tutor. [Link]

-

Clark, J. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Carboxylic compound synthesis by carboxylation [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Visible-light-mediated decarboxylative allylation of vinylcyclopropanes with α-keto acids toward β,γ-alkenyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

structure elucidation of 1-(allyl)cyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Structure Elucidation of 1-(allyl)cyclobutane-1-carboxylic acid

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel molecular entities. This guide provides a comprehensive, technically-grounded walkthrough for the , a molecule featuring a unique combination of a strained cyclobutane ring, a quaternary carbon center, an allyl group, and a carboxylic acid moiety. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of modern analytical methods. We will explore the causality behind experimental choices, demonstrating how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to build an unassailable structural hypothesis. This guide is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a robust framework for characterizing complex small molecules.

Introduction: The Analytical Challenge

The structure of 1-(allyl)cyclobutane-1-carboxylic acid (C₈H₁₂O₂) presents a distinct analytical puzzle.[1] The molecule's key features—a four-membered ring, a stereochemically silent quaternary carbon, and multiple functional groups—necessitate a multi-faceted analytical approach. Simple, one-dimensional techniques are insufficient; a successful elucidation relies on the correlation of data from orthogonal methods to build a cohesive and validated structural model. The primary challenge lies in unambiguously confirming the connectivity of the allyl group to the C1 position of the cyclobutane ring, which itself is substituted with the carboxylic acid.

A plausible synthetic route provides critical context for the elucidation process. A common strategy involves the α-alkylation of a cyclobutane nitrile precursor followed by hydrolysis.[2][3][4] For instance, 1-cyanocyclobutane-1-carboxylic acid ester could be deprotonated and reacted with allyl bromide. Subsequent hydrolysis of the nitrile and ester groups would yield the target molecule. This hypothetical synthesis immediately establishes the expected molecular formula and provides a basis for interpreting the forthcoming spectroscopic data.

The elucidation strategy will therefore be a process of verification, guided by the following workflow:

Figure 1: A strategic workflow for the .

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry is the first-line technique to establish the molecular formula and probe the compound's connectivity through controlled fragmentation.[5][6][7]

High-Resolution Mass Spectrometry (HRMS)

The initial and most critical step is to determine the precise mass of the molecule, which allows for the calculation of its elemental composition.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Acquire data in negative ion mode, which is typically more sensitive for carboxylic acids, to observe the deprotonated molecule [M-H]⁻.

-

Calibration: Ensure the instrument is calibrated using a known standard to achieve mass accuracy within 5 ppm.

-

Data Analysis: The measured mass of the [M-H]⁻ ion is used to calculate the neutral mass and subsequently determine the most plausible elemental composition using formula prediction software.

Expected Data & Interpretation For a molecular formula of C₈H₁₂O₂, the expected monoisotopic mass is 140.08373 Da.[1] The HRMS analysis should yield an [M-H]⁻ ion with a mass very close to 139.0762. The high mass accuracy of the TOF analyzer allows for the confident assignment of the C₈H₁₁O₂⁻ formula to this ion, thereby confirming the elemental composition of the parent molecule.

Tandem Mass Spectrometry (MS/MS)

MS/MS provides "through-bond" connectivity information by inducing fragmentation of a selected precursor ion. This is invaluable for confirming the presence of the allyl and carboxylic acid groups and their relationship to the cyclobutane core.

Experimental Protocol: MS/MS via Collision-Induced Dissociation (CID)

-

Instrumentation: Perform the experiment on a triple quadrupole or ion trap mass spectrometer.

-

Precursor Selection: Isolate the [M-H]⁻ ion (m/z 139.08) in the first mass analyzer.

-

Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell. Vary the collision energy to generate a comprehensive fragmentation spectrum.

-

Fragment Detection: Scan the third mass analyzer to detect the resulting product ions.

Predicted Fragmentation Pathway & Interpretation The fragmentation of 1-(allyl)cyclobutane-1-carboxylic acid is expected to proceed through characteristic pathways dictated by its structure. The most labile bonds are adjacent to the quaternary carbon and the allyl double bond.

Sources

- 1. 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid | C8H12O2 | CID 54460225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pittcon.org [pittcon.org]

- 7. scispace.com [scispace.com]

physical and chemical properties of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

An In-depth Technical Guide to 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic Acid: Properties, Analysis, and Synthetic Considerations

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a powerful tool for optimizing the pharmacological profile of drug candidates. Among these, the cyclobutane motif has garnered significant interest for its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile three-dimensional scaffold for directing key pharmacophores.[1] This guide provides a comprehensive technical overview of 1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid, a molecule that combines the structural benefits of the cyclobutane ring with the reactive handles of a carboxylic acid and an allyl group. Such structures are of interest as building blocks in the synthesis of complex molecules and as potential modulators of biological targets, such as GPR120, which is implicated in metabolic diseases.[2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's physicochemical properties, reactivity, analytical characterization, and its broader context within organic synthesis and drug discovery.

Molecular Structure and Identifiers

The structure of 1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid features a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a carboxylic acid and an allyl group. This arrangement provides a unique spatial orientation of functional groups.

Caption: A plausible three-step synthesis of the title compound.

-

Causality Behind Experimental Choices:

-

Esterification: The carboxylic acid is first protected as an ester (e.g., ethyl ester) to prevent it from reacting with the strong base in the next step.

-

α-Alkylation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used at low temperatures (-78 °C) to quantitatively form the kinetic enolate. This prevents side reactions and ensures that the subsequent alkylation with allyl bromide occurs at the α-carbon.

-

Hydrolysis: The ester is easily cleaved back to the carboxylic acid using standard saponification conditions (a base like NaOH followed by an acidic workup).

-

Spectroscopic and Analytical Characterization

No experimental spectra are publicly available; however, the expected spectral characteristics can be reliably predicted based on the molecular structure. This is a crucial step in confirming the identity and purity of a synthesized compound.

Table 3: Predicted Spectroscopic Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | ~12 ppm (s, 1H): Carboxylic acid proton (-COOH).~5.8 ppm (m, 1H): Internal alkene proton (-CH =CH₂).~5.0 ppm (m, 2H): Terminal alkene protons (-CH=CH ₂).~2.5 ppm (d, 2H): Allylic protons (-CH ₂-CH=CH₂).~1.8-2.2 ppm (m, 6H): Cyclobutane ring protons. |

| ¹³C NMR | ~180 ppm: Carboxylic acid carbon (-C OOH).~135 ppm: Internal alkene carbon (-C H=CH₂).~117 ppm: Terminal alkene carbon (-CH=C H₂).~50 ppm: Quaternary cyclobutane carbon.~40 ppm: Allylic carbon (-C H₂-CH=CH₂).~30 ppm & ~15 ppm: Cyclobutane methylene carbons. |

| IR (Infrared) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1640 cm⁻¹ (medium): C=C stretch of the alkene. |

| Mass Spec (MS) | [M-H]⁻: 139.07 (Negative Ion Mode).[M+H]⁺: 141.09 (Positive Ion Mode).Expected fragmentation would involve loss of COOH (45 Da) or the allyl group (41 Da). |

Experimental Protocols for Characterization

To ensure scientific integrity, all synthesized compounds must be rigorously characterized. The following protocols describe self-validating systems for determining key properties.

Protocol 1: Determination of Aqueous Solubility Profile

This protocol uses a classical qualitative analysis workflow to determine the acid-base properties of the compound, which dictates its solubility.

Caption: Logical workflow for qualitative solubility and acid-base testing.

Methodology:

-

Water Solubility: Add ~20 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 1 minute. Observe if the compound dissolves. For 1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid, it is expected to be insoluble or sparingly soluble.

-

5% NaOH Test: To the test tube from step 1 (or a fresh sample if insoluble), add 1 mL of 5% aqueous NaOH. Shake vigorously. A positive test (dissolution) indicates the presence of an acidic functional group. The compound is expected to dissolve.

-

5% NaHCO₃ Test: To a fresh sample, add 1 mL of 5% aqueous NaHCO₃. Shake vigorously. Effervescence (CO₂ evolution) and dissolution indicate a strong acid, sufficient to protonate bicarbonate.

-

Trustworthiness Insight: This step is self-validating. Carboxylic acids are typically strong enough to react with sodium bicarbonate, a weak base. This test differentiates them from weaker acids like phenols, which would dissolve in NaOH but not NaHCO₃. [3]The compound is expected to dissolve, confirming it is a carboxylic acid.

-

-

5% HCl Test: To a fresh sample, add 1 mL of 5% aqueous HCl. Shake vigorously. Dissolution would indicate a basic functional group (e.g., an amine). The compound is expected to remain insoluble.

Protocol 2: pKa Determination via Potentiometric Titration

This is a standard and accurate method for determining the acid dissociation constant (pKa).

Methodology:

-

Preparation: Prepare a 0.01 M solution of the compound in a solvent in which both the acid and its conjugate base are soluble (e.g., a 50:50 water/methanol mixture). Prepare a standardized ~0.1 M solution of NaOH. Calibrate a pH meter using standard buffers (pH 4, 7, and 10). [4]2. Titration Setup: Place a known volume (e.g., 25 mL) of the compound's solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

-

Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. [5]4. Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting titration curve will have a sharp inflection point, which corresponds to the equivalence point.

-

pKa Determination: The pKa is the pH at the half-equivalence point. At this volume, exactly half of the carboxylic acid has been neutralized, meaning the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term is zero, and thus pH = pKa. [5]

Relevance in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclobutane ring is a deliberate strategy in drug design to achieve specific structural and property goals.

-

Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks the substituents into well-defined spatial orientations. This reduction in conformational entropy can lead to a more favorable binding energy with a biological target. [1]* Metabolic Stability: The cyclobutane scaffold can be used to replace metabolically labile groups or to block sites of metabolism on an adjacent part of the molecule.

-

3D Scaffolding: The puckered, non-planar nature of the cyclobutane ring allows it to effectively fill hydrophobic pockets in protein active sites and project pharmacophoric groups into distinct vectors in 3D space, which is not achievable with flat aromatic rings. [1]* Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a different vectoral and electronic profile while maintaining a similar size.

The presence of both a carboxylic acid (a common pharmacophoric group for interacting with basic residues like arginine or lysine) and an allyl group (a handle for further synthetic elaboration or "click" chemistry) makes 1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid a valuable and versatile building block for constructing novel drug candidates. [6]

References

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Cyclobutanecarboxylic acid. Wikipedia. [Link]

-

1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid. PubChem. [Link]

-

1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid. Chemsrc. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. [Link]

-

The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. [Link]

- EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of the West Indies. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. web.williams.edu [web.williams.edu]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Allylcyclobutane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-allylcyclobutane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. By integrating theoretical principles with actionable experimental and computational protocols, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. We will explore the intricate interplay of ring strain, substituent effects, and conformational dynamics that govern the stability of this unique cyclobutane derivative. This guide is designed to not only present established knowledge but also to equip the reader with the practical methodologies required to assess the thermodynamic landscape of this and similar molecules.

Introduction: The Significance of Thermodynamic Stability in Molecular Design

The thermodynamic stability of a molecule, quantified by its Gibbs free energy of formation (ΔG°f), is a cornerstone of chemical and pharmaceutical development. It dictates not only the feasibility and yield of synthetic routes but also the shelf-life, metabolic fate, and overall viability of a chemical entity. For complex molecules such as 1-allylcyclobutane-1-carboxylic acid, a nuanced understanding of the factors contributing to its stability is paramount. The presence of a strained cyclobutane ring, coupled with the electronic and steric influences of the allyl and carboxylic acid substituents at a quaternary center, presents a fascinating case study in molecular energetics. This guide will dissect these contributions to provide a holistic view of the molecule's thermodynamic profile.

Theoretical Framework: Deconstructing the Stability of 1-Allylcyclobutane-1-carboxylic Acid

The overall thermodynamic stability of 1-allylcyclobutane-1-carboxylic acid is a composite of several key factors. A thorough analysis requires consideration of the inherent instability of the cyclobutane core and the modulating effects of its substituents.

The Energetic Penalty of the Cyclobutane Ring

Cyclobutane rings are inherently strained due to significant deviations from the ideal sp³ bond angle of 109.5°. This strain is a combination of:

-

Angle Strain (Baeyer Strain): The C-C-C bond angles in a planar cyclobutane would be 90°, leading to substantial angle strain. To alleviate some of this, the ring puckers, but the angles remain compressed at around 88°.[1][2]

-

Torsional Strain (Pitzer Strain): The puckered conformation also reduces the eclipsing interactions between adjacent C-H bonds that would be present in a planar structure.[1]

The total ring strain of unsubstituted cyclobutane is approximately 26.3 kcal/mol.[3] This inherent instability makes the ring susceptible to ring-opening reactions under certain conditions.

The Influence of 1,1-Disubstitution on Ring Strain

The substitution pattern on the cyclobutane ring plays a crucial role in modulating its stability. In the case of 1-allylcyclobutane-1-carboxylic acid, the presence of two substituents on the same carbon atom (a 1,1-disubstitution pattern) can surprisingly lead to a decrease in ring strain. Computational studies on 1,1-dimethylcyclobutane have shown it to be more than 8 kcal/mol less strained than unsubstituted cyclobutane.[4] This phenomenon, sometimes related to the Thorpe-Ingold effect, arises from the widening of the internal C-C-C angle at the substituted carbon and a subsequent relaxation of the overall ring geometry. A similar stabilizing effect is anticipated for 1-allylcyclobutane-1-carboxylic acid.

Electronic and Steric Contributions of the Allyl and Carboxylic Acid Groups

-

Allyl Group: The allyl group (–CH₂–CH=CH₂) introduces both steric bulk and electronic effects. The sp² hybridized carbons of the double bond can influence the electron density of the cyclobutane ring through inductive and hyperconjugative interactions. While generally considered electron-withdrawing, the overall impact on the stability of the strained ring is complex and best evaluated through computational methods.

-

Carboxylic Acid Group: The carboxyl group (–COOH) is a polar, electron-withdrawing group. Its presence can influence the acidity of adjacent C-H bonds and participate in intermolecular hydrogen bonding, which significantly affects the bulk properties and stability in the condensed phase.

The interplay of these structural features is visually summarized in the following logical diagram:

Caption: Logical relationship of factors affecting the thermodynamic stability of 1-allylcyclobutane-1-carboxylic acid.

Experimental Determination of Thermodynamic Stability

The most direct experimental measure of a compound's thermodynamic stability is its standard enthalpy of formation (ΔH°f), which can be derived from its heat of combustion (ΔH°c). For a liquid sample like 1-allylcyclobutane-1-carboxylic acid, bomb calorimetry is the gold standard.

Protocol: Determination of the Heat of Combustion using Bomb Calorimetry

This protocol outlines the steps for determining the heat of combustion of a liquid organic compound.

Objective: To accurately measure the heat released during the complete combustion of 1-allylcyclobutane-1-carboxylic acid.

Materials:

-

Bomb calorimeter

-

Oxygen cylinder with a pressure regulator

-

High-precision thermometer

-

Crucible (platinum or silica)

-

Ignition wire (e.g., nichrome or platinum)

-

Benzoic acid (for calibration)

-

Distilled water

-

Analytical balance

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid into the crucible.

-

Place the crucible in the bomb.

-

Attach the ignition wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

-

Seal the bomb and pressurize it with oxygen to approximately 30 atm.[5]

-

Place the bomb in the calorimeter bucket containing a known mass of distilled water.

-

Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample and record the temperature change until a maximum is reached and the temperature begins to fall.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

-

-

Sample Preparation and Combustion:

-

Accurately weigh a sample of 1-allylcyclobutane-1-carboxylic acid (typically 0.5-1.0 g) into the crucible.

-

Follow the same procedure as for the calibration (steps 1b-1g).

-

-

Data Analysis:

-

Calculate the heat released by the combustion of the sample using the temperature change and the heat capacity of the calorimeter.

-

Correct for the heat of formation of nitric acid and sulfuric acid (if applicable) and the heat of combustion of the ignition wire.

-

Calculate the standard heat of combustion (ΔH°c) per mole of 1-allylcyclobutane-1-carboxylic acid.

-

-

Calculation of Enthalpy of Formation:

-

Use Hess's Law to calculate the standard enthalpy of formation (ΔH°f) from the standard enthalpy of combustion and the known standard enthalpies of formation of CO₂ and H₂O.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for determining the enthalpy of formation via bomb calorimetry.

Computational Analysis of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the thermodynamic properties of molecules.[6]

Protocol: DFT Calculation of Gibbs Free Energy of Formation

This protocol provides a general workflow for calculating the Gibbs free energy of formation of 1-allylcyclobutane-1-carboxylic acid.

Objective: To compute the standard Gibbs free energy of formation (ΔG°f) using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Procedure:

-

Molecular Geometry Optimization:

-

Construct the 3D structure of 1-allylcyclobutane-1-carboxylic acid.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7] This will find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies.

-

The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

-

Calculation of Thermodynamic Properties:

-

The output of the frequency calculation will provide the total electronic energy (E), enthalpy (H), and Gibbs free energy (G) at the specified temperature (usually 298.15 K). It is crucial to note that the bare electronic energy from a DFT calculation cannot be directly compared to experimental enthalpies or free energies without including corrections for zero-point vibrations and thermal effects.[8]

-

-

Calculation of Gibbs Free Energy of Formation:

-

Calculate the Gibbs free energy of formation (ΔG°f) using the following equation: ΔG°f(molecule) = G(molecule) - Σ G(elements in their standard state)

-

This requires performing similar calculations for the constituent elements (C, H, O) in their standard states (graphite, H₂, and O₂).

-

The computational workflow is depicted below:

Caption: Workflow for the computational determination of Gibbs free energy of formation using DFT.

Synthesis of 1-Allylcyclobutane-1-carboxylic Acid

A plausible synthetic route to 1-allylcyclobutane-1-carboxylic acid involves the formation of a nitrile intermediate followed by hydrolysis.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

-

Step 1: Allylation of Cyclobutanecarbonitrile: Treatment of cyclobutanecarbonitrile with a strong base like lithium diisopropylamide (LDA) to form a carbanion, followed by reaction with allyl bromide to yield 1-allylcyclobutane-1-carbonitrile.

-

Step 2: Hydrolysis of the Nitrile: The resulting nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.[7][9] Heating under reflux with an aqueous acid, such as hydrochloric acid, is a common method.[10]

The proposed reaction scheme is as follows:

Data Summary and Interpretation

| Property | Predicted Value/Trend | Rationale |

| Ring Strain Energy | < 26.3 kcal/mol | 1,1-disubstitution is known to reduce the ring strain of cyclobutane.[4] |

| Enthalpy of Formation (ΔH°f) | Less positive than isomeric unstrained counterparts | The inherent ring strain will contribute to a less negative (or more positive) enthalpy of formation compared to an acyclic isomer. |

| Thermal Stability | Moderate | While the cyclobutane ring is strained, it is generally stable at room temperature. The presence of the allyl group might provide pathways for thermal rearrangement at elevated temperatures. |

Conclusion

The thermodynamic stability of 1-allylcyclobutane-1-carboxylic acid is a complex interplay of destabilizing ring strain and stabilizing substituent effects. The inherent strain of the cyclobutane ring is the primary contributor to its reduced stability compared to acyclic analogues. However, the 1,1-disubstitution pattern is predicted to significantly alleviate some of this strain. A comprehensive understanding and quantification of its stability can be achieved through a synergistic approach of bomb calorimetry for experimental determination of the enthalpy of formation and DFT calculations for theoretical prediction of the Gibbs free energy of formation. The methodologies and theoretical framework presented in this guide provide a robust foundation for researchers to explore the thermodynamic landscape of this and other structurally complex molecules, thereby facilitating more informed decisions in drug discovery and materials science.

References

- Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. J. Org. Chem.

- How can I justify that in DFT entalphy is Gibbs free energy? Stack Exchange.

- Stability of Cycloalkanes: Ring Strain. Chemistry LibreTexts.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

- Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Ltd. Blog.

- Nitrile to Acid - Common Conditions. Organic Chemistry Portal.

- Cyclobutane synthesis. Organic Chemistry Portal.

- How to calculate the Gibb's free energy using DFT method?

- Bomb Calorimetry Testing: A Complete How-To Guide. WorldofTest.com.

- Stability of Cycloalkanes: Ring Strain.

- Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.

- Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Deriv

- Stability of Cycloalkanes - Angle Strain. YouTube.

- Best‐Practice DFT Protocols for Basic Molecular Comput

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.

- ME 354 Lab - Bomb Calorimeter Experiment. University of Idaho.

- Efficient first-principles approach to Gibbs free energy with thermal expansion. arXiv.

- Alkanes. Moodle@Units.

- How Do You Set Up A Bomb Calorimeter Correctly? YouTube.

- One-Pot Synthesis of Cycloalkane Derivatives using Allyl Phenyl Sulfone and Epoxymesyl

- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.

- Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation.

- Calculation of Free-Energy Barriers with TD-DFT: A Case Study on Excited-State Proton Transfer in Indigo.

- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.

- Stability and Reactivity of Cycloalkanes. Scribd.

- CALO-10 - Bomb Calorimeter Oper

- hydrolysis of nitriles. Chemguide.

- Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Chemistry Portal.

- On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjug

- Ring strain. Wikipedia.

Sources

- 1. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

The Rising Prominence of 1-Substituted Cyclobutane Carboxylic Acids: A Technical Guide for Drug Discovery and Beyond

Introduction: Embracing the Fold - The Unique Appeal of the Cyclobutane Scaffold

In the ever-evolving landscape of molecular design, the quest for novel scaffolds that offer precise three-dimensional control and favorable physicochemical properties is paramount. Among the array of carbocyclic systems, the cyclobutane ring has emerged from a niche curiosity to a mainstream architectural element, particularly in the realm of medicinal chemistry. This guide provides an in-depth exploration of 1-substituted cyclobutane carboxylic acids, a class of compounds that masterfully combines the conformational rigidity of the cyclobutane core with the versatile chemical handle of a carboxylic acid.

The significance of the cyclobutane motif lies in its distinct non-planar, puckered conformation, which serves as a powerful tool to navigate chemical space beyond the "flatland" of aromatic and extended aliphatic systems.[1] This inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling a more refined interaction with biological targets.[1] Furthermore, the strained nature of the four-membered ring imparts unique electronic properties and reactivity, while often demonstrating surprising metabolic stability.[1][2] This guide will delve into the synthesis, properties, and diverse applications of 1-substituted cyclobutane carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the potential of this remarkable scaffold.

I. Synthesis of 1-Substituted Cyclobutane Carboxylic Acids: Constructing the Four-Membered Ring

The construction of the sterically demanding cyclobutane ring, particularly with a quaternary center, has historically presented a synthetic challenge. However, a number of robust and scalable methodologies have been developed to access a wide array of 1-substituted cyclobutane carboxylic acids.

A. Classical Approaches: Building from the Ground Up

One of the most traditional and reliable methods for the synthesis of the parent cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[3] The dicarboxylic acid itself is readily prepared from the condensation of diethyl malonate with 1,3-dibromopropane.[4]

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid from 1,1-Cyclobutanedicarboxylic Acid [3]

-

Apparatus: A 75-mL distilling flask equipped with a thermometer is connected to a 75-mL Claisen flask serving as a receiver, which is cooled with running water.

-

Decarboxylation: Place the 1,1-cyclobutanedicarboxylic acid in the distilling flask and heat it in a metal or oil bath to 160–170 °C until the evolution of carbon dioxide ceases.

-

Distillation: Increase the bath temperature to 210–220 °C and collect the fraction boiling at 189–195 °C.

-

Purification: Redistill the crude cyclobutanecarboxylic acid from the Claisen flask to obtain the pure acid, which boils at 191.5–193.5 °C at 740 mm Hg.

B. Modern Synthetic Strategies: Versatility and Control

Modern organic synthesis has ushered in a new era of cyclobutane construction, offering greater control over substitution patterns and stereochemistry.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, highlighting a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[5] This method is particularly valuable for accessing specific stereoisomers, which is often crucial for biological activity.

Workflow for Diastereoselective Synthesis

Caption: Diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane.

Direct functionalization of C-H bonds on a pre-existing cyclobutane ring offers an atom-economical and efficient route to substituted derivatives. A notable example involves the diastereoselective synthesis of a cyclobutane hydroxy acid via a double-alkylation reaction, which can then be further functionalized.[6]

Experimental Protocol: Diastereoselective Synthesis of a 1-Aryl-3-hydroxycyclobutane-1-carboxylic Acid Derivative [6]

-

Dianion Formation: Prepare the dianion of 4-methoxyphenylacetic acid using a suitable base (e.g., magnesium amide).

-

Double Alkylation: Treat the dianion with epichlorohydrin in a one-pot reaction to achieve a double-alkylation, forming the cyclobutane ring with a specific relative stereochemistry.

-

Esterification and Protection: Convert the carboxylic acid to its methyl ester via Fischer esterification and protect the hydroxyl group (e.g., as a TBS ether).

-

Oxidative Degradation: Cleave the electron-rich aromatic ring using a strong oxidizing agent (e.g., ruthenium tetroxide) to yield the desired 1-substituted cyclobutane carboxylic acid derivative.

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability and modulate physicochemical properties. A scalable synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been reported starting from readily available cyclobutanone precursors.[7]

Workflow for 1-Trifluoromethyl-Cyclobutane Synthesis

Caption: Synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

II. Physicochemical Properties and Conformational Analysis

The unique structural and electronic properties of 1-substituted cyclobutane carboxylic acids are central to their utility in drug design and materials science.

A. Conformational Landscape: The Puckered Ring

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring adopts a puckered or "folded" conformation to alleviate torsional strain.[1] This results in two distinct substituent positions: axial and equatorial-like. The puckering angle of the cyclobutane ring is typically in the range of 158–175°, indicating a nearly flattened ring.[7] The specific conformation and the barrier to ring inversion are influenced by the nature and size of the substituents.

B. Physicochemical Properties

The physicochemical properties of 1-substituted cyclobutane carboxylic acids, such as acidity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the substituent at the 1-position.

| Compound | Substituent at C1 | pKa | logP | Reference |

| Cyclobutanecarboxylic acid | H | ~4.8 | 1.1 | [8] |

| 1-Amino-1-cyclobutanecarboxylic acid | -NH2 | - | - | [8] |

| 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid | -CF3 | - | - | [7] |

| Boc-1-amino-1-cyclobutanecarboxylic acid | -NHBoc | - | - | [8] |

III. Applications in Medicinal Chemistry: Scaffolds for Innovation

The rigid, three-dimensional nature of the cyclobutane ring makes it an ideal scaffold for the development of novel therapeutics.[1] By constraining the conformation of a molecule, the entropic penalty of binding to a target can be reduced, potentially leading to increased potency and selectivity.[9]

A. Conformationally Restricted Scaffolds in Drug Design

1-Substituted cyclobutane carboxylic acids and their derivatives have been incorporated into a variety of drug candidates to impart conformational rigidity and explore new regions of chemical space.[10]

Case Study: αvβ3 Integrin Antagonists

A novel class of αvβ3 integrin antagonists has been developed using a functionalized cyclobutane ring as the central scaffold in an arginine-glycine-aspartic acid (RGD) mimetic structure.[10] The cyclobutane core serves to orient the arginine and aspartic acid mimetic sidechains in a bioactive conformation, leading to potent inhibition of cell adhesion and invasion.[10] A lead compound from this series demonstrated good in vitro activity (IC50 < 1 µM) and metabolic stability.[10]

B. Structure-Activity Relationships (SAR)

The ability to systematically modify the substituents on the cyclobutane ring allows for the exploration of structure-activity relationships (SAR).[11] The defined geometry of the scaffold provides a clear framework for understanding how changes in substituent size, electronics, and stereochemistry impact biological activity.[12]

Logical Progression of SAR Studies

Caption: Workflow for SAR studies of cyclobutane-based compounds.

IV. Applications in Materials Science: Building Blocks for Functional Materials

The rigid and well-defined structure of cyclobutane dicarboxylic acids makes them attractive building blocks for the construction of novel polymers and metal-organic frameworks (MOFs).[13]

A. Cyclobutane-Containing Polymers

Cyclobutane-based polyesters and polyamides are of interest as potential sustainable alternatives to petroleum-derived materials.[14] The incorporation of the cyclobutane ring into the polymer backbone can impart unique thermal and mechanical properties. For instance, polyesters derived from truxillic acid (a dimer of cinnamic acid containing a cyclobutane ring) have been synthesized via [2+2] photopolymerization.[14]

B. Metal-Organic Frameworks (MOFs)

Cyclobutane-1,1-dicarboxylic acid and cyclobutane-1,2,3,4-tetracarboxylic acid have been utilized as ligands for the synthesis of coordination polymers and MOFs.[15] The rigid nature of the cyclobutane core can lead to the formation of robust frameworks with interesting topologies and potential applications in gas storage, separation, and catalysis.

V. Bioisosterism: The Cyclobutane as a Molecular Mimic

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's overall profile.[16] The 1-substituted cyclobutane carboxylic acid moiety can serve as a bioisostere for other common functional groups.

A. Cyclobutane as a Phenyl Ring Bioisostere

The three-dimensional, non-planar nature of the cyclobutane ring makes it an attractive bioisostere for the flat, aromatic phenyl ring.[2] This replacement can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.[17]

B. 1-(Trifluoromethyl)cyclobutyl Group as a tert-Butyl Bioisostere

The 1-(trifluoromethyl)cyclobutyl group has been investigated as a bioisosteric replacement for the sterically bulky tert-butyl group.[7] While slightly larger and more lipophilic, this substitution can preserve the original mode of action and, in some cases, enhance resistance to metabolic clearance.[7][18]

Conclusion: The Future is Four-Cornered

1-Substituted cyclobutane carboxylic acids represent a versatile and increasingly important class of molecules with broad applications in drug discovery, materials science, and beyond. Their unique conformational properties, coupled with the growing number of efficient synthetic methodologies, have positioned them as powerful tools for molecular design. As our understanding of the intricate relationship between three-dimensional molecular architecture and function continues to deepen, the strategic incorporation of the cyclobutane scaffold is poised to play an even more significant role in the development of next-generation therapeutics and advanced materials. The ability to finely tune the properties of these molecules through substitution at the 1-position ensures that the future of the four-membered ring is bright and full of potential.

References

-

Majima, K., & Yamano, M. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11464–11471. [Link]

-

Wouters, J., & de Wergifosse, M. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(1), 17-29. [Link]

-

Graf, S., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(7), 1143-1153. [Link]

-

Davies, H. M. L., & Lian, Y. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8723–8731. [Link]

-

Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]

-

Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]

-

Werner, N. W., & Casanova, J., Jr. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3025–3034. [Link]

-

Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8249–8264. [Link]

-

Amjaour, H. S. (2022). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. University of North Dakota. [Link]

-

Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3025–3034. [Link]

-

Rzepa, H. S., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(16), 4993. [Link]

-

Chen, J., et al. (2007). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Inorganic Chemistry Communications, 10(12), 1488-1490. [Link]

-

Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

-

Wouters, J., & de Wergifosse, M. (2017). Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis. ChemMedChem, 12(1), 17-29. [Link]

-

Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved January 26, 2026, from [Link]

-

Hawker, C. J., et al. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Journal of the American Chemical Society, 143(3), 1435–1441. [Link]

-

Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4151–4160. [Link]

-

Meanwell, N. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

- U.S. Patent No. 2,365,703. (1944). Alkylated cyclobutane carboxylic acid products and process for producing them.

-

O'Donovan, D. H., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 57(34), 10975–10979. [Link]

-

Meanwell, N. A. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(17), 7897–7929. [Link]

-

Ferreira, L. G., et al. (2015). Structure-activity relationships for the design of small-molecule inhibitors of protein-protein interactions. Current Topics in Medicinal Chemistry, 15(8), 736-754. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 14. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

Foreword: The Untapped Potential of a Strained Scaffold

An In-depth Technical Guide to the Potential Reactivity of Allylcyclobutane Systems

In the landscape of synthetic chemistry and drug discovery, the quest for novel molecular architectures that confer unique biological activities is perpetual. Among the vast array of carbocyclic systems, cyclobutane derivatives have emerged as particularly compelling scaffolds.[1] Their inherent ring strain, a feature that might intuitively suggest instability, is precisely what endows them with a rich and versatile reactivity profile. When this strained four-membered ring is appended with an allyl group, the resulting allylcyclobutane system becomes a powerful synthetic intermediate, poised for a variety of strategic transformations.

This guide provides a comprehensive exploration of the core reactivity principles governing allylcyclobutane systems. We will move beyond a mere catalog of reactions to delve into the mechanistic underpinnings and the causal logic behind experimental design. For the medicinal chemist, understanding these pathways unlocks the potential to leverage the unique three-dimensional topography of the cyclobutane motif to enhance potency, selectivity, and pharmacokinetic profiles in drug candidates.[2] For the synthetic chemist, these systems offer elegant and efficient routes to more complex molecular frameworks.[1] This document is structured to serve as both a foundational reference and a practical guide, providing not only the theoretical basis but also actionable experimental protocols and visual aids to facilitate comprehension and application in the laboratory.

Part 1: Pericyclic Reactions - The Thermal Vinylcyclobutane-Cyclohexene Rearrangement

The most characteristic reaction of allyl-substituted cyclobutanes is their propensity to undergo thermal rearrangements. This behavior is a direct consequence of the system's ability to relieve ring strain by transitioning through a higher-energy, but entropically favored, open-chain intermediate.

Mechanistic Rationale: A Tale of Diradicals

The cornerstone of allylcyclobutane thermal reactivity is the vinylcyclobutane rearrangement , a[1][3] sigmatropic shift that transforms the starting material into a cyclohexene derivative. The generally accepted mechanism proceeds not through a concerted pericyclic pathway, but via a diradical intermediate.[4][5]

Causality of Experimental Choices: The application of thermal energy (typically >150 °C) or microwave irradiation is essential to provide the requisite activation energy for the homolytic cleavage of the C1-C2 bond of the cyclobutane ring. This cleavage is the rate-determining step and results in the formation of a 1,4-diradical. The stability of this diradical intermediate is a crucial determinant of the reaction's facility; substituents that can stabilize a radical will lower the activation barrier. The subsequent ring-closure is a rapid, intramolecular radical recombination that forms the thermodynamically more stable six-membered ring.

The choice of an inert, high-boiling solvent (e.g., toluene, xylene, or diphenyl ether) is critical to achieve the necessary temperatures while ensuring the solvent does not participate in unwanted side reactions with the highly reactive diradical intermediate.

Mandatory Visualization: The Vinylcyclobutane Rearrangement Pathway

Caption: General mechanism of the thermal vinylcyclobutane rearrangement.

Field-Proven Protocol: Microwave-Assisted Rearrangement of Sceptrin

The rearrangement of the marine alkaloid sceptrin to ageliferin is a classic example that underscores the synthetic utility of this transformation and is believed to be involved in its biosynthesis.[5]

Objective: To effect the vinylcyclobutane rearrangement of sceptrin to yield ageliferin.

Methodology:

-

Preparation: In a 5 mL microwave process vial, dissolve sceptrin (50 mg, 1.0 equiv) in degassed DMSO (2 mL). The choice of a high-boiling, polar aprotic solvent like DMSO is suitable for microwave heating and substrate solubility.

-

Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which could otherwise intercept the diradical intermediate and lead to undesired oxidation byproducts.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 180 °C and hold at this temperature for 20 minutes. Microwave heating provides rapid and uniform energy input, often leading to cleaner reactions and shorter reaction times compared to conventional heating.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL) to remove the DMSO.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel flash chromatography to isolate ageliferin.

Self-Validation: The success of the protocol is confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, HRMS) of the isolated product with literature values for ageliferin. The disappearance of the starting material can be monitored by TLC or LC-MS.

Part 2: Ionic Pathways - Acid-Catalyzed Skeletal Reorganizations

The introduction of an acid catalyst dramatically alters the reactivity landscape of allylcyclobutane systems, diverting them from pericyclic pathways towards ionic mechanisms involving carbocationic intermediates. These reactions can lead to a diverse array of products through ring expansion, fragmentation, or nucleophilic trapping.

Mechanistic Rationale: Taming Carbocation Intermediates

Acid-catalyzed reactions are typically initiated by the protonation of the most basic site in the molecule, which is usually the alkene of the allyl group. This generates a secondary or tertiary carbocation. The fate of this carbocation is dictated by the system's drive to relieve the inherent strain of the four-membered ring and to form a more stable carbocation.

A common pathway is a Wagner-Meerwein rearrangement , where a C-C bond of the cyclobutane ring migrates to the adjacent carbocationic center. This concerted bond migration and ring expansion process leads to a cyclopentyl or cyclohexyl carbocation, which is both larger (less strained) and often more stable (e.g., tertiary). This new carbocation can then be trapped by a nucleophile or lose a proton to form an alkene.

Causality of Experimental Choices: The choice of acid is paramount. Brønsted acids (e.g., H₂SO₄, TsOH) are commonly used, but Lewis acids (e.g., BF₃·OEt₂, TiCl₄) can also be effective, particularly for substrates containing heteroatoms. The reaction temperature is typically kept low (0 °C to room temperature) to control the reactivity of the carbocation and prevent undesired side reactions like polymerization or elimination. The solvent must be non-nucleophilic if rearrangement is the desired outcome (e.g., dichloromethane) or can be the nucleophile itself (e.g., water, methanol) if a trapping reaction is intended.[6]

Mandatory Visualization: Acid-Catalyzed Ring Expansion Workflow

Caption: Competing pathways in acid-catalyzed allylcyclobutane reactions.

Field-Proven Protocol: Lewis Acid-Promoted Rearrangement

Objective: To achieve a Lewis acid-catalyzed ring expansion of 1-allylcyclobutanol to a cyclopentanone derivative.

Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add a solution of 1-allylcyclobutanol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

-

Inert Atmosphere: Purge the system with argon. Maintaining an inert atmosphere is crucial as Lewis acids are often moisture-sensitive.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Low temperatures are necessary to control the exothermicity and selectivity of the reaction.

-

Catalyst Addition: Add titanium(IV) chloride (TiCl₄, 1.1 mmol, 1.1 equiv, as a 1 M solution in dichloromethane) dropwise over 10 minutes. The slow addition helps to dissipate heat and maintain control over the reaction.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC), quenching small aliquots with saturated sodium bicarbonate solution.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Extraction and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with dichloromethane (2 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.

Self-Validation: Product identity is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the appearance of a carbonyl stretch for the cyclopentanone product) and by comparison to known compounds or through high-resolution mass spectrometry.

Part 3: Transition-Metal Mediated Transformations: A Playground for Catalysis

The interaction of allylcyclobutane systems with transition metals opens up a vast and powerful repertoire of synthetic transformations that are often difficult or impossible to achieve under thermal or ionic conditions.[7] These methods provide unparalleled control over selectivity and are central to modern synthetic strategy.

Mechanistic Rationale: The Centrality of the π-Allylmetal Complex

Many transition-metal-catalyzed reactions of allylcyclobutanes proceed through the formation of a π-allylmetal intermediate. For example, with a Pd(0) catalyst, the process is initiated by oxidative addition of the metal into a C-C bond of the strained cyclobutane ring, which cleaves the ring and forms a palladacyclopentane. This intermediate can then undergo β-carbon elimination to generate a π-allyl-palladium(II) species. This complex is electrophilic and susceptible to attack by a wide range of nucleophiles.

Causality of Experimental Choices:

-

The Metal: The choice of metal is critical. Palladium is widely used for π-allyl chemistry.[7] Rhodium is often employed for cycloaddition reactions.[8] Gold catalysts can activate alkyne-appended systems for cyclization.[9]

-

The Ligand: The ligand bound to the metal center is arguably the most important variable for controlling reactivity and selectivity. Bulky phosphine ligands can influence which C-C bond is cleaved, while chiral ligands can be used to achieve enantioselective transformations.

-

The Nucleophile/Reaction Partner: In cross-coupling reactions, the nature of the nucleophile (e.g., soft vs. hard nucleophiles) dictates the conditions required. In cycloadditions, the electronic properties of the π-system partner (e.g., alkene, alkyne) are key.

Mandatory Visualization: Catalytic Cycle of Pd-Catalyzed Ring-Opening Cross-Coupling

Caption: Simplified catalytic cycle for Pd-catalyzed nucleophilic ring-opening.

Field-Proven Protocol: Rh(I)-Catalyzed [5+2] Cycloaddition

Vinylcyclobutanes can serve as five-carbon components in cycloadditions with π-systems, providing a powerful method for constructing seven-membered rings.[8]

Objective: To synthesize a bicyclo[5.4.0]undecene system via Rh(I)-catalyzed [5+2] cycloaddition of a vinylcyclobutane and an alkyne.

Methodology:

-

Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(CO)₂Cl]₂ (2.5 mol%). The catalyst is air- and moisture-sensitive, necessitating handling under an inert atmosphere.

-

Reaction Setup: Remove the flask from the glovebox. Add anhydrous, degassed 1,2-dichloroethane (DCE) (0.1 M), followed by the vinylcyclobutane (1.2 equiv) and the alkyne substrate (1.0 equiv) via syringe under a positive pressure of argon.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction by TLC or GC-MS until the alkyne starting material is consumed.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired seven-membered ring product.

Self-Validation: The formation of the bicyclic product can be unequivocally confirmed by 2D NMR experiments (COSY, HMBC) to establish the new connectivity, alongside standard 1D NMR and mass spectrometry data.

Part 4: Applications in Drug Discovery

The rigid, puckered three-dimensional structure of the cyclobutane ring is increasingly utilized by medicinal chemists to create drug candidates with improved properties.[10] Allylcyclobutanes serve as key precursors to these valuable motifs.

Strategic Advantages of the Cyclobutane Motif

-

Metabolic Stability: Replacing metabolically vulnerable groups (like a cyclohexyl ring) with a more robust cyclobutyl moiety can block sites of metabolism and improve a drug's pharmacokinetic profile.[2]

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific, bioactive conformation, thereby increasing potency and selectivity for its target.[2][10]

-

Novel Vectorial Exit: The defined geometry of substituents on a cyclobutane ring allows for precise orientation of pharmacophoric groups to optimize interactions with a biological target.

Data Presentation: Cyclobutane-Containing Drugs & Precursors

| Drug/Candidate | Therapeutic Area | Key Synthetic Transformation | Role of Cyclobutane Moiety |

| Ivosidenib (Tibsovo®) | Oncology (IDH1 Inhibitor) | Nucleophilic substitution with a difluorocyclobutanyl amine | Replacement of a metabolically labile cyclohexane ring to enhance metabolic stability.[2] |

| Boceprevir (Victrelis®) | Antiviral (HCV Protease Inhibitor) | Alkylation with cyclobutylmethyl bromide | Provides a key hydrophobic interaction in the enzyme's active site; derived from a simple cyclobutane precursor.[2] |

| Sceptrin/Ageliferin | Natural Product (Antimicrobial) | Thermal Vinylcyclobutane Rearrangement | The core bicyclic structure is formed via a key rearrangement, demonstrating a natural biosynthetic pathway.[4][5] |

Conclusion and Future Outlook

The reactivity of allylcyclobutane systems is a rich field driven by the interplay of ring strain and the versatile chemistry of the allyl functional group. We have explored the three primary manifolds of reactivity—thermal, acid-catalyzed, and transition-metal-mediated—each providing distinct and powerful strategies for molecular construction. The ability to channel the inherent energy of the strained ring into predictable and selective bond-forming events makes these systems exceptionally valuable for accessing complex carbocyclic frameworks. For professionals in drug development, the cyclobutane motif, often installed via allylcyclobutane chemistry, represents a proven strategy for overcoming pharmacokinetic challenges and achieving unique structure-activity relationships. Future research will undoubtedly uncover new catalysts and reaction conditions to further expand the synthetic utility of these remarkable building blocks, leading to even more efficient syntheses of novel therapeutics and complex natural products.

References

-

Title: The Application of Cyclobutane Derivatives in Organic Synthesis Source: Request PDF URL: [Link]

-